(1,2,3-thiadiazol-5-yl)urea
CAS No.: 89270-19-9
Cat. No.: VC8006743
Molecular Formula: C3H4N4OS
Molecular Weight: 144.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89270-19-9 |
|---|---|
| Molecular Formula | C3H4N4OS |
| Molecular Weight | 144.16 g/mol |
| IUPAC Name | thiadiazol-5-ylurea |
| Standard InChI | InChI=1S/C3H4N4OS/c4-3(8)6-2-1-5-7-9-2/h1H,(H3,4,6,8) |
| Standard InChI Key | HQYZTGGAEAFKIO-UHFFFAOYSA-N |
| SMILES | C1=C(SN=N1)NC(=O)N |
| Canonical SMILES | C1=C(SN=N1)NC(=O)N |
Introduction
Chemical Structure and Substituent Diversity
The core structure of (1,2,3-thiadiazol-5-yl)urea consists of a five-membered 1,2,3-thiadiazole ring (containing sulfur and two nitrogen atoms) connected via a urea (-NH-C(=O)-NH-) linkage to an organic substituent. The substituent at the thiadiazole’s position 5 and the urea’s nitrogen positions (N1 and N3) are critical for modulating bioactivity.
Structural Features
| Component | Description |
|---|---|
| Thiadiazole Ring | Five-membered ring with sulfur at position 1 and nitrogens at positions 2 and 3. |
| Urea Linkage | Bridging group between the thiadiazole and organic substituent. |
| Substituents | Hydroxyalkyl, methoxy, alkyl, alkenyl, phenyl, and carbamoyl groups. |
Key derivatives include:
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1-(2-Hydroxyethyl)-3-[1,2,3-thiadiazol-5-yl]urea (antistress agent) .
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1-(Phenyl)-3-(1,2,3-thiadiazol-5-yl)urea (Thidiazuron, a cytokinin-like compound) .
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1-(3-Methoxy-propyl)-3-[1,2,3-thiadiazol-5-yl]urea (herbicidal activity) .
Synthesis Methods
The synthesis of (1,2,3-thiadiazol-5-yl)urea derivatives typically involves two steps:
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Preparation of 1,2,3-thiadiazole precursors:
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Urea formation:
Representative Synthesis Routes
| Route | Reagents/Conditions | Key Product | Yield |
|---|---|---|---|
| Amine Condensation | 1,2,3-Thiadiazole-5-carbonyl chloride + amine | 1-(Substituted-alkyl)-3-thiadiazolyl urea | 50–80% |
| Urea Derivatization | Thiadiazole-5-isocyanate + amine | 1-(Phenyl)-3-thiadiazolyl urea (Thidiazuron) | 60% |
| Alkylation | Thiadiazole-5-urea + alkyl halide | 1-(Alkyl)-3-thiadiazolyl urea | 45–70% |
Notably, Thidiazuron is synthesized via condensation of 1-phenylurea with 1,2,3-thiadiazole-5-carbonyl chloride, achieving a yield of ~60% .
Biological Applications
Antistress and Senescence Inhibition in Plants
Derivatives like 1-(2-hydroxyethyl)-3-[1,2,3-thiadiazol-5-yl]urea exhibit:
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Oxidative damage mitigation: Scavenging reactive oxygen species (ROS) in stressed plants .
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Senescence delay: Prolonging leaf and organ vitality without cytokinin-like root inhibition .
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Yield enhancement: Demonstrated in cereals and legumes under drought or salinity stress .
Herbicidal and Defoliation Activities
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1-(3-methoxy-propyl)-3-[1,2,3-thiadiazol-5-yl]urea: Post-emergent herbicide targeting broadleaf weeds .
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1,1-Dimethyl derivatives: Selective herbicides with reduced phytotoxicity to crops .
Plant Growth Regulation
Thidiazuron (TDZ) is a synthetic cytokinin with:
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High potency: 10–100× more active than kinetin in tissue culture .
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Applications: Micropropagation of woody plants (e.g., apple, citrus), somatic embryogenesis .
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Mechanism: Mimics natural cytokinins, promoting cell division and shoot formation .
Environmental Considerations
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Degradation: Degrades under UV light and microbial action in soil.
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Regulatory Status: Classified as Xi (irritant) and N (dangerous to environment) under GHS .
Notable Derivatives and Properties
Key Compounds
| Compound | CAS No. | Key Application | Physical Properties |
|---|---|---|---|
| Thidiazuron | 51707-55-2 | Cytokinin in plant tissue culture | Mp: 213°C; Solubility: DMSO, DMF |
| 1-(2-Hydroxyethyl)-3-thiadiazolyl urea | N/A | Antistress agent | Hydrophilic, bioavailable in plants |
| 1-(3-Methoxy-propyl)-3-thiadiazolyl urea | N/A | Herbicide | Lipophilic, systemic activity |
Structural-Activity Relationships
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